molecular formula C9H11F2NO B13528739 1-Amino-2-(2,6-difluorophenyl)propan-2-ol

1-Amino-2-(2,6-difluorophenyl)propan-2-ol

Cat. No.: B13528739
M. Wt: 187.19 g/mol
InChI Key: GSIDCOYXERUVPW-UHFFFAOYSA-N
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Description

1-Amino-2-(2,6-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propane backbone, with two fluorine atoms substituted on the phenyl ring

Preparation Methods

The synthesis of 1-Amino-2-(2,6-difluorophenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-2-(2,6-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-(2,6-difluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Amino-2-(2,6-difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-(2,4-difluorophenyl)propan-2-ol: Similar structure but with different fluorine substitution pattern.

    1-Amino-2-(2,6-dichlorophenyl)propan-2-ol: Chlorine atoms instead of fluorine atoms.

    1-Amino-2-(2,6-dimethylphenyl)propan-2-ol: Methyl groups instead of fluorine atoms

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-2-(2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-9(13,5-12)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3

InChI Key

GSIDCOYXERUVPW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=CC=C1F)F)O

Origin of Product

United States

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